Formamidoxim

Übersicht

Beschreibung

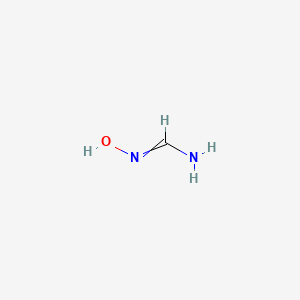

Formamidoxime is a chemical compound with the molecular formula CH₄N₂O. It is an amidoxime, which means it possesses both an amino group and a hydroxyimino group on the same carbon atom. This compound was first synthesized in 1873 by Lossen and Schigerdecker . Formamidoxime has garnered significant interest due to its versatility and wide range of applications in scientific research and industry .

Wissenschaftliche Forschungsanwendungen

Formamidoxime is highly versatile and widely utilized in scientific research and laboratory applications. Its applications include:

Organic Synthesis: It facilitates the creation of a wide array of organic compounds, including pharmaceuticals and drugs.

Biochemical and Physiological Experiments: Formamidoxime is used as a reagent for analysis in various experiments.

Coordination Chemistry: It is studied for its role in coordination and materials chemistry.

Biological Activities: Formamidoxime exhibits numerous biological activities, including the ability to release nitric oxide, which has beneficial effects on the cardiovascular system.

Wirkmechanismus

- Formamidoxime is a compound with the chemical formula HC(=NOH)NH₂ . Its primary target involves the release of nitric oxide (NO) in the body.

- Nitric oxide plays a crucial role in various physiological processes, particularly in the cardiovascular system .

- Formamidoxime can be oxidized in vivo, leading to the release of NO .

- Various hemoproteins, such as cytochrome P450 (CYP450) or horseradish peroxidase (HRP), catalyze the oxidation of formamidoxime .

- The presence of an electron-donating group on the oxime moiety stabilizes the nitrone form, facilitating addition reactions .

- This interaction with hemoproteins results in the release of NO, which has vasodilatory effects and influences blood pressure .

- Cytochrome P450 and other NADPH-dependent reductase pathways play a key role in the oxidation of formamidoxime .

- These pathways are biomimetic, mimicking natural enzymatic processes in the body .

Target of Action

Mode of Action

Biochemical Pathways

Result of Action

Biochemische Analyse

Biochemical Properties

Formamidoxime plays a crucial role in biochemical reactions, particularly in the context of nitric oxide (NO) donation. It interacts with various enzymes and proteins, including cytochrome P450 and horseradish peroxidase, which catalyze its oxidation to release nitric oxide . This interaction is essential for the compound’s biological activity, as nitric oxide is a critical signaling molecule involved in numerous physiological processes.

Cellular Effects

Formamidoxime has been shown to influence various cellular processes. It can induce relaxation in aortic and tracheal rings, demonstrating its potential impact on vascular function . Additionally, formamidoxime affects blood pressure and intracavernosal pressure, indicating its role in cardiovascular and erectile function . These effects are mediated through the nitric oxide pathway, which influences cell signaling, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of formamidoxime involves its oxidation by enzymes such as cytochrome P450, leading to the release of nitric oxide . This process involves the transfer of an oxygen atom from O2 to the substrate, resulting in the cleavage of the C=N bond and the formation of C=O bonds. The released nitric oxide then activates soluble guanylyl cyclase, leading to the production of cyclic guanosine monophosphate (cGMP), which mediates various physiological effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of formamidoxime can change over time due to its stability and degradation. Studies have shown that formamidoxime can maintain its activity over extended periods, but its stability may be influenced by factors such as temperature and pH . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with sustained nitric oxide release contributing to prolonged physiological responses .

Dosage Effects in Animal Models

The effects of formamidoxime vary with different dosages in animal models. At lower doses, formamidoxime can induce beneficial effects such as vasodilation and blood pressure reduction . At higher doses, it may cause adverse effects, including toxicity and oxidative stress . These threshold effects highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

Formamidoxime is involved in metabolic pathways that include its oxidation to release nitric oxide. This process is catalyzed by enzymes such as cytochrome P450 and NADPH-dependent reductases . The metabolic pathways of formamidoxime also involve the formation of amides and nitriles, which are further processed by cellular enzymes . These pathways are critical for the compound’s biological activity and therapeutic potential.

Transport and Distribution

Within cells and tissues, formamidoxime is transported and distributed through interactions with various transporters and binding proteins. These interactions influence its localization and accumulation, affecting its overall activity . The compound’s distribution is also affected by its chemical properties, such as solubility and stability, which determine its bioavailability and efficacy .

Subcellular Localization

Formamidoxime’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns are essential for its activity, as they determine the sites of nitric oxide release and subsequent physiological effects . Understanding the subcellular distribution of formamidoxime can provide insights into its mechanisms of action and potential therapeutic applications.

Vorbereitungsmethoden

Formamidoxime can be synthesized through several methods:

Nucleophilic Attack of Hydroxylamine on Nitriles: This is the most commonly used method.

Reaction of Amines with Hydroxamic Acid Chlorides: This method involves the reaction of amines with hydroxamic acid chlorides.

Aldol Condensations: Formamidoxime can also be prepared through aldol condensations with aromatic aldehydes.

Analyse Chemischer Reaktionen

Formamidoxime undergoes various chemical reactions, including:

Oxidation: Formamidoxime can act as an oxidizing agent, capable of oxidizing other molecules.

Nucleophilic Addition: It serves as a nucleophile, reacting with electrophiles to form new bonds.

Reduction: Amidoximes, including formamidoxime, can be reduced to amines.

Common reagents and conditions used in these reactions include cytochrome P450, horseradish peroxidase, and various hemoproteins . Major products formed from these reactions include amines and other nitrogen-containing compounds.

Vergleich Mit ähnlichen Verbindungen

Formamidoxime is compared with other amidoximes and oximes, such as:

- Acetamidoxime

- Benzamidoxime

- Hydroxyamidoxime

These compounds share similar structures and reactivity but differ in their specific applications and biological activities. Formamidoxime is unique due to its ability to release nitric oxide and its versatility in various scientific research applications .

Biologische Aktivität

Formamidoxime, a compound with the chemical formula HC(=NOH)NH₂, has garnered attention for its diverse biological activities, particularly its role as a nitric oxide (NO) donor. This article explores the various aspects of formamidoxime's biological activity, including its mechanisms of action, effects on cellular processes, and potential therapeutic applications.

Formamidoxime is primarily known for its ability to release nitric oxide, which plays a crucial role in numerous physiological processes, especially within the cardiovascular system. The oxidation of formamidoxime to generate NO is catalyzed by various hemoproteins, including cytochrome P450 and horseradish peroxidase. This reaction is facilitated by the presence of electron-donating groups on the oxime moiety, which stabilize the nitrone form and enhance reactivity.

Biochemical Pathways

The biochemical pathways involving formamidoxime include:

- Nitric Oxide Release : Formamidoxime undergoes oxidation in vivo, leading to NO release. This process is critical for vasodilation and blood pressure regulation.

- Interaction with Cytochrome P450 : The compound interacts with cytochrome P450 enzymes, which play a significant role in its metabolic activation.

- Influence on cGMP Levels : In tracheal smooth muscle cells, formamidoxime increases intracellular cyclic guanosine monophosphate (cGMP) levels, contributing to muscle relaxation.

Cellular Effects

Formamidoxime has demonstrated several cellular effects:

- Vasodilation : It induces relaxation in vascular smooth muscle, which can lead to decreased blood pressure. Studies indicate that this effect is endothelium-independent and primarily mediated by guanylyl cyclase activation.

- Antitumor Activity : Research has shown that formamidoxime exhibits antitumor properties against various cancer cell lines, including L1210 leukemia cells in murine models. The mechanism appears to involve inhibition of DNA synthesis in cancer cells .

- Cytotoxicity : Formamidoxime has been reported to have cytotoxic effects on HeLa cells, inhibiting DNA synthesis through interference with nucleotide biosynthesis pathways .

Dosage Effects in Animal Models

The biological activity of formamidoxime varies significantly with dosage:

- Low Doses : At lower concentrations, formamidoxime effectively induces vasodilation and reduces blood pressure.

- High Doses : Increased dosages may lead to enhanced cytotoxic effects against tumor cells but also raise concerns regarding potential toxicological impacts .

Case Studies and Research Findings

Several studies have investigated the biological activity of formamidoxime:

-

Vasorelaxation Studies :

- In experiments using rat aorta, formamidoxime was shown to induce significant vasorelaxation independent of endothelial factors. The mechanism involved NO release and subsequent activation of guanylyl cyclase.

- Antitumor Efficacy :

- Cytotoxicity in HeLa Cells :

Summary Table of Biological Activities

Eigenschaften

CAS-Nummer |

624-82-8 |

|---|---|

Molekularformel |

CH4N2O |

Molekulargewicht |

60.056 g/mol |

IUPAC-Name |

N'-hydroxymethanimidamide |

InChI |

InChI=1S/CH4N2O/c2-1-3-4/h1,4H,(H2,2,3) |

InChI-Schlüssel |

IONSZLINWCGRRI-UHFFFAOYSA-N |

SMILES |

C(=NO)N |

Isomerische SMILES |

C(=N\O)\N |

Kanonische SMILES |

C(=NO)N |

Piktogramme |

Irritant; Health Hazard |

Synonyme |

formamidoxime |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does formamidoxime induce relaxation in smooth muscle cells?

A1: Formamidoxime acts as a nitric oxide (NO) donor. In tracheal smooth muscle cells, it's been shown to relax carbachol-contracted tracheal rings and increase intracellular cyclic guanosine monophosphate (cGMP) levels [, ]. This effect is independent of nitric oxide synthase (NOS) but potentially mediated by cytochrome P-450 enzymes.

Q2: Is the vasorelaxation effect of formamidoxime endothelium-dependent?

A2: Research suggests that formamidoxime can induce endothelium-independent relaxation, primarily in the rat aorta. It achieves this by activating guanylyl cyclase and releasing NO, leading to vasodilation [, ].

Q3: Does oxidative stress affect the vasorelaxation induced by formamidoxime?

A3: Interestingly, while oxidative stress impairs NO-mediated relaxations induced by some agents, the responses to formamidoxime remain unaffected. This suggests a potential therapeutic advantage in conditions where oxidative stress is a factor [].

Q4: What is the molecular formula and weight of formamidoxime?

A4: The molecular formula of formamidoxime is CH3N2O. It has a molecular weight of 59.05 g/mol.

Q5: Is there any spectroscopic data available for formamidoxime?

A5: Yes, studies have investigated the infrared spectrum and structure of formamidoxime []. Further structural insights are provided by crystallographic analyses of formamidoxime [] and its hydrogen oxalate salt [].

Q6: How does the chemical structure of formamidoxime relate to its NO-donating ability?

A6: The presence of the C=NOH functional group is crucial for the NO-donating capacity of formamidoxime []. Research exploring structure-activity relationships of related compounds indicates that substitutions on the amidoxime moiety can significantly influence their vasorelaxant potency [].

Q7: Are there structural analogs of formamidoxime with similar biological activities?

A7: Yes, several compounds bearing the C=NOH group, such as other amidoximes and ketoximes, exhibit vasorelaxant properties similar to formamidoxime. The specific substitutions on the aromatic ring of these analogs can impact their potency [, ].

Q8: What is known about the stability of formamidoxime under various conditions?

A8: While specific stability data for formamidoxime might require further investigation, the available literature hints at the potential instability of some intermediates during the synthesis of 1,2,4-oxadiazoles from acylated formamidoxime derivatives [].

Q9: What is the evidence for the antitumor activity of formamidoxime?

A9: Studies have shown that formamidoxime exhibits antitumor activity against L1210 leukemia cells in murine models, particularly when administered in a specific regimen [].

Q10: Does formamidoxime affect DNA synthesis?

A10: Yes, formamidoxime has been shown to inhibit DNA synthesis in HeLa cells. This inhibition is believed to be a result of interference with the biosynthesis of deoxyribonucleotides from ribonucleotides [, ].

Q11: Has formamidoxime's effect on erectile function been studied?

A11: Research in mice models demonstrated that formamidoxime, when injected intravenously, resulted in a dose-dependent decrease in blood pressure and a significant increase in intracavernosal pressure, indicating its potential for inducing erections [].

Q12: What are the known toxicological effects of formamidoxime?

A12: While formamidoxime exhibits potential therapeutic benefits, studies have shown that it can cause excessive central nervous system stimulation in murine models []. This highlights the need for careful dosage considerations and further investigation into its safety profile.

Q13: Can formamidoxime be used for prophage induction?

A13: Yes, formamidoxime has been identified as an effective inducer of prophages in lysogenic Escherichia coli, suggesting its potential use in phage-related research and applications [, ].

Q14: Are there any applications of formamidoxime in synthetic chemistry?

A14: Formamidoxime serves as a valuable building block in organic synthesis. It's a key precursor in the preparation of 1,2,4-oxadiazoles, a class of heterocyclic compounds with diverse applications [, , , , ]. Recent research also explores its use in synthesizing pH-switchable crown ether analogs with selective alkaline earth metal ion binding properties [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.